molecular formula C9H10Cl2 B13960717 1,2-Dichloro-3-(propan-2-yl)benzene CAS No. 51345-56-3

1,2-Dichloro-3-(propan-2-yl)benzene

Cat. No.: B13960717
CAS No.: 51345-56-3
M. Wt: 189.08 g/mol
InChI Key: NYCKJGRASIXRFK-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-(propan-2-yl)benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with chlorine atoms at the 1- and 2-positions and an isopropyl group (-CH(CH₃)₂) at the 3-position. This structure confers unique chemical properties, including steric hindrance from the bulky isopropyl group and electronic effects from the electron-withdrawing chlorine atoms.

Properties

CAS No.

51345-56-3

Molecular Formula

C9H10Cl2

Molecular Weight

189.08 g/mol

IUPAC Name

1,2-dichloro-3-propan-2-ylbenzene

InChI

InChI=1S/C9H10Cl2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3

InChI Key

NYCKJGRASIXRFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(1-methylethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of isopropylbenzene (cumene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of dichloro(1-methylethyl)benzene often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Dichloro(1-methylethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dichloro(1-methylethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of dichloro(1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms act as electron-withdrawing groups, influencing the reactivity of the benzene ring. This can affect the compound’s binding affinity and activity in biological systems .

Comparison with Similar Compounds

The following analysis compares 1,2-Dichloro-3-(propan-2-yl)benzene with two structurally related compounds identified in the evidence:

Key Structural Analogs

Compound Name Substituent at Position 3 Molecular Formula CAS Number Regulatory Status (EC Number) Key Properties/Applications
1,2-Dichloro-3-(propan-2-yl)benzene Isopropyl (-CH(CH₃)₂) C₉H₁₀Cl₂ Not explicitly provided Not explicitly listed Likely applications in agrochemicals/pharmaceuticals due to steric and electronic effects.
1,2-Dichloro-3-(chloromethyl)benzene Chloromethyl (-CH₂Cl) C₇H₅Cl₃ 3290-01-5 EINECS 221-947-8 Intermediate in synthesis; used in specialty chemicals and polymer precursors .
1,2-Dichloro-3-(trifluoromethyl)benzene Trifluoromethyl (-CF₃) C₇H₃Cl₂F₃ 54773-19-2 EC 259-336-3 High thermal stability; applications in fluorinated agrochemicals and electronics .

Comparative Analysis

Electronic and Steric Effects
  • Chlorine Substituents : In all three compounds, the 1,2-dichloro configuration directs electrophilic substitution to the 4- and 6-positions due to meta-directing effects of chlorine.
  • The bulky group imposes steric hindrance, limiting access to reactive sites . Chloromethyl: Electron-withdrawing (-I) effect reduces ring electron density, favoring electrophilic reactions under controlled conditions. The smaller size allows moderate steric accessibility . Trifluoromethyl: Strong -I effect deactivates the ring, making it resistant to electrophilic attacks. This property is exploited in high-stability applications like flame retardants .
Physical Properties
  • Boiling Points : Trifluoromethyl derivatives (e.g., 1,2-Dichloro-3-(trifluoromethyl)benzene) typically exhibit higher boiling points due to increased molecular weight and polarity compared to isopropyl or chloromethyl analogs.
  • Solubility : Isopropyl groups enhance lipophilicity, suggesting better solubility in organic solvents compared to polar trifluoromethyl or chloromethyl derivatives.
Toxicity and Regulatory Status
  • While toxicity data for 1,2-Dichloro-3-(propan-2-yl)benzene are unavailable, analogs like 1,2-dichloropropane (CAS 78-87-5) show hepatotoxic and carcinogenic effects in animal studies .
  • The trifluoromethyl derivative is listed in the EC Inventory, indicating rigorous regulatory scrutiny for industrial use .

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